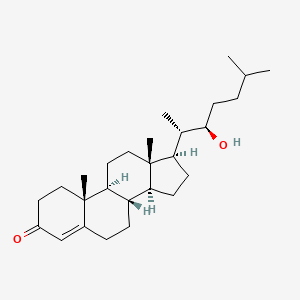

22-Hydroxycholest-4-en-3-one

描述

Structure

3D Structure

属性

CAS 编号 |

60881-76-7 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h16-18,21-25,29H,6-15H2,1-5H3/t18-,21-,22+,23-,24-,25+,26-,27+/m0/s1 |

InChI 键 |

YXEUIHYGTAHPFF-JBZOCUGJSA-N |

SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)[C@@H](CCC(C)C)O |

规范 SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

同义词 |

22-hydroxycholest-4-en-3-one 22R-hydroxycholest-4-en-3-one |

产品来源 |

United States |

Biosynthetic Pathways and Precursor Roles of 22 Hydroxycholest 4 En 3 One

Endogenous Formation from Cholesterol and Related Sterols

The journey from cholesterol to biologically active steroid hormones involves a series of oxidative transformations. 22-Hydroxycholest-4-en-3-one emerges from this pathway through a multi-step process initiated by the modification of the cholesterol side chain.

Primary Hydroxylation at C-22 by Cytochrome P450scc (CYP11A1)

The initial and rate-limiting step in the synthesis of most steroid hormones is the conversion of cholesterol to pregnenolone (B344588). nih.govpatsnap.come-kjgm.org This critical process is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orgnih.govuniprot.org CYP11A1 facilitates three sequential monooxygenase reactions. nih.govuniprot.org The first of these reactions is the hydroxylation of cholesterol at the C-22 position, which results in the formation of 22R-hydroxycholesterol. nih.govwikipedia.orgnih.gov This step requires molecular oxygen and reducing equivalents, which are supplied by NADPH through the electron transfer proteins adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.org

The enzyme CYP11A1 is found in the inner mitochondrial membrane of steroidogenic tissues such as the adrenal cortex, gonads (testes and ovaries), placenta, and even the brain. nih.govwikipedia.org The conversion of cholesterol to 22R-hydroxycholesterol is a pivotal event, as this intermediate is then further processed by the same enzyme. wikipedia.orgwikipedia.org

Following the initial hydroxylation, CYP11A1 catalyzes a second hydroxylation at the C-20 position to produce 20α,22R-dihydroxycholesterol. nih.govwikipedia.orgnih.govwikipedia.org The final step involves the cleavage of the bond between carbons 20 and 22, yielding pregnenolone and isocaproic aldehyde. wikipedia.org

Subsequent Oxidation to the 3-oxo-4-ene Structure

The formation of the characteristic 3-oxo-4-ene structure in the steroid A-ring is a critical modification that confers biological activity to many steroid hormones. This transformation from the 3β-hydroxy-5-ene configuration, present in cholesterol and its immediate derivatives like pregnenolone, is carried out by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). oup.com

This enzyme catalyzes two distinct reactions: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, and the subsequent isomerization of the double bond from the Δ5 to the Δ4 position. oup.com This enzymatic activity is essential for the biosynthesis of progesterone (B1679170), androgens, estrogens, glucocorticoids, and mineralocorticoids. oup.com While this conversion typically happens after the formation of pregnenolone, the existence of oxysterols with a 3-oxo-4-ene structure, such as 7α-hydroxycholest-4-en-3-one, suggests that this ring transformation can also occur on other sterol intermediates. researchgate.netnih.govresearchgate.net Therefore, it is plausible that 22-hydroxycholesterol (B121481) can be converted to this compound through the action of 3β-HSD.

Role of Hydroxysteroid Dehydrogenases in Ring Transformations

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that play crucial roles in the biosynthesis and metabolism of steroid hormones by catalyzing redox reactions at various positions on the steroid nucleus. oup.comwikipedia.org These enzymes are responsible for the interconversion of hydroxyl and keto groups, thereby modulating the biological activity of steroids. wikipedia.org

The 3β-HSD enzyme is a key player in converting Δ5-hydroxysteroids into Δ4-ketosteroids, a fundamental step in the production of the majority of steroid hormones. oup.com Beyond the A-ring, other HSDs, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), are vital for the synthesis and inactivation of androgens and estrogens by acting on the 17-position of the D-ring. wikipedia.orgnih.gov For instance, different isoforms of 17β-HSD catalyze the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol. wikipedia.orgnih.gov The tissue-specific expression and substrate specificity of these various HSD isoforms allow for precise local control over steroid hormone levels. oup.comnih.gov

Downstream Metabolic Fates and Derivative Formation

Once formed, this compound is positioned at a metabolic crossroads, with the potential to be converted into various other biologically significant steroid molecules.

Enzymatic Conversion to Progesterone and Other C21 Steroids

The primary metabolic fate of intermediates like 22-hydroxycholesterol is their conversion to pregnenolone, the universal precursor for all steroid hormones. wikipedia.orgwikipedia.org Studies have shown that exogenously supplied 22-hydroxycholesterol can be efficiently converted to progesterone in various steroidogenic cells, such as granulosa cells. nih.govresearchgate.net This conversion indicates the functional efficiency of the steroidogenic pathway downstream of cholesterol transport to the mitochondria. researchgate.net

Following the side-chain cleavage of 22-hydroxycholesterol to form pregnenolone, the subsequent action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) converts pregnenolone to progesterone. wikipedia.org Progesterone itself is a key hormone and also serves as a precursor for the synthesis of other C21 steroids, such as mineralocorticoids (e.g., aldosterone) and glucocorticoids (e.g., cortisol), as well as androgens after conversion to 17α-hydroxyprogesterone. wikipedia.org

Position within Broader Oxysterol Metabolic Networks

This compound is considered a member of the oxysterol family, which comprises oxygenated derivatives of cholesterol. wikipathways.orgnih.gov Oxysterols are not merely intermediates in the synthesis of bile acids and steroid hormones; they are also recognized as signaling molecules with diverse biological activities. wikipathways.orgphysiology.org They are involved in the regulation of cholesterol homeostasis, act as ligands for nuclear receptors like the liver X receptor (LXR), and are implicated in various physiological and pathological processes. wikipedia.orgphysiology.orgfrontiersin.org

The formation of oxysterols can occur through enzymatic pathways, as seen with CYP11A1, or through non-enzymatic autooxidation. wikipathways.orgnih.gov The metabolic network of oxysterols is complex, with various hydroxylated and oxidized forms being interconverted. scienceopen.com For example, other hydroxylated cholesterol derivatives, such as 7α-hydroxycholesterol, are converted to their corresponding 3-oxo-4-ene forms, like 7α-hydroxycholest-4-en-3-one, which is a key intermediate in bile acid synthesis. nih.govresearchgate.netwikipedia.org The presence and interconversion of these various oxysterols highlight a complex regulatory network where intermediates like this compound play a role in the broader landscape of sterol metabolism. researchgate.netresearchgate.net

Intermediary Functions in Bile Acid Biosynthesis Pathways

This compound is a crucial intermediate in the biosynthesis of steroid hormones. The initial step in the conversion of cholesterol to steroid hormones is the hydroxylation of cholesterol by the enzyme cholesterol side-chain cleavage enzyme (P450scc) to produce 22R-hydroxycholesterol. wikipedia.org This product is then further hydroxylated by the same enzyme to yield 20α,22R-dihydroxycholesterol. wikipedia.org The final step, also catalyzed by P450scc, involves the cleavage of the bond between carbons 20 and 22, resulting in the formation of pregnenolone, the universal precursor for all steroid hormones. wikipedia.org

In the context of bile acid synthesis, the pathways involving hydroxylated derivatives of cholest-4-en-3-one are of significant interest. A parallel and key intermediate in the primary bile acid synthesis pathway is 7α-hydroxycholest-4-en-3-one. medchemexpress.comwikipedia.orgnih.gov This compound is formed from cholesterol in two steps: first, the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1), followed by the oxidation of the 3β-hydroxyl group and isomerization of the double bond by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase. nih.govresearchgate.net

7α-hydroxycholest-4-en-3-one stands at a critical juncture, leading to the synthesis of the two major primary bile acids in humans: cholic acid and chenodeoxycholic acid. wikipedia.orgwikipedia.orgwikipedia.org The pathway diverges depending on the action of the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1). wikipedia.orguniprot.orgmybiosource.com

Cholic Acid Synthesis: CYP8B1 catalyzes the 12α-hydroxylation of 7α-hydroxycholest-4-en-3-one to form 7α,12α-dihydroxycholest-4-en-3-one. wikipedia.orgwikipedia.orguniprot.org This dihydroxylated intermediate is then further metabolized to cholic acid. wikipedia.orgwikipedia.org

Chenodeoxycholic Acid Synthesis: In the absence of 12α-hydroxylation, 7α-hydroxycholest-4-en-3-one is converted to 5β-cholestane-3α,7α-diol and subsequently to chenodeoxycholic acid. wikipedia.org

The regulation of CYP8B1 activity is therefore a determining factor in the relative amounts of cholic acid and chenodeoxycholic acid produced. wikipedia.orgmybiosource.com The importance of these pathways is highlighted by the accumulation of precursors like 7α-hydroxy-4-cholesten-3-one when downstream enzymes such as CYP27A1 are deficient. medchemexpress.com

Interestingly, studies on mice lacking the Cyp27a1 gene have revealed elevated levels of 7α-hydroxycholest-4-en-3-one. nih.gov This accumulation leads to the activation of the pregnane (B1235032) X receptor (PXR), which in turn upregulates the expression of other cytochrome P450 enzymes capable of hydroxylating the sterol side chain, suggesting the existence of alternative or compensatory metabolic routes. nih.gov

Microbial Biotransformations Involving Cholest-4-en-3-one Derivatives

Microorganisms play a significant role in the transformation of cholesterol and its derivatives, offering biotechnological alternatives to chemical synthesis for the production of valuable steroid intermediates. ijarbs.comresearchgate.netresearchgate.net Numerous bacterial species, including those from the genera Arthrobacter, Enterobacter, Gordonia, Mycobacterium, and Rhodococcus, are known to convert cholesterol to cholest-4-en-3-one. ijarbs.comnih.gov This bioconversion is primarily catalyzed by the enzyme cholesterol oxidase. bibliomed.org

The microbial transformation of cholest-4-en-3-one itself is a key area of research, particularly for the production of pharmaceutical precursors. One of the most important transformations is the C26/C27-hydroxylation of the cholesterol side chain, a critical step for its degradation. The cytochrome P450 enzyme CYP125, found in Mycobacterium tuberculosis and other actinobacteria, is a steroid C27 monooxygenase that catalyzes the hydroxylation of cholest-4-en-3-one. nih.govuniprot.orgrcsb.org

Studies have shown that CYP125A1 from M. tuberculosis efficiently binds and hydroxylates cholest-4-en-3-one at the C-27 position to form 27-hydroxycholest-4-en-3-one. nih.govrcsb.org This is followed by further oxidation to cholest-4-en-3-one-27-oic acid. nih.gov This initial hydroxylation is an essential step for the subsequent degradation of the sterol side chain by the bacterium. nih.gov In fact, in the absence of CYP125A1, M. tuberculosis accumulates cholest-4-en-3-one, which can become toxic to the cell. nih.gov

The enzyme CYP125 from Rhodococcus jostii RHA1 also catalyzes the C26-hydroxylation of cholest-4-en-3-one to initiate the degradation of the sterol side chain. wikipedia.org Similarly, CYP142 from M. tuberculosis has been shown to hydroxylate cholest-4-en-3-one at the C-27 position. researchgate.net

Another significant microbial biotransformation is the 1,2-dehydrogenation of 3-ketosteroids, which is a common reaction in the synthesis of many steroid drugs. mdpi.com For instance, the enzyme cholest-4-en-3-one Δ¹-dehydrogenase from Sterolibacterium denitrificans can be used for the regioselective dehydrogenation of 3-ketosteroids like androst-4-en-3-one (B577213) to androst-1,4-dien-3-one. mdpi.com

The table below summarizes some of the key microbial enzymes involved in the biotransformation of cholest-4-en-3-one and its derivatives.

| Enzyme | Organism | Substrate(s) | Product(s) |

| CYP125A1 | Mycobacterium tuberculosis | Cholest-4-en-3-one, Cholesterol | 27-hydroxycholest-4-en-3-one, Cholest-4-en-3-one-27-oic acid nih.gov |

| CYP125 | Rhodococcus jostii RHA1 | Cholest-4-en-3-one | 26-hydroxycholest-4-en-3-one wikipedia.org |

| CYP142 | Mycobacterium tuberculosis | Cholest-4-en-3-one, Cholesterol | 27-hydroxycholest-4-en-3-one researchgate.net |

| Cholest-4-en-3-one Δ¹-dehydrogenase | Sterolibacterium denitrificans | Androst-4-en-3-one | Androst-1,4-dien-3-one mdpi.com |

Enzymology and Molecular Mechanisms of 22 Hydroxycholest 4 En 3 One Metabolism

Characterization of Key Enzymes Catalyzing its Formation and Transformation

The biotransformation of 22-Hydroxycholest-4-en-3-one involves several key enzyme families, each with distinct roles in its metabolic pathway.

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. In the context of this compound, specific CYPs are pivotal.

CYP11A1 , also known as the cholesterol side-chain cleavage enzyme (P450scc), is a mitochondrial enzyme that initiates steroid hormone biosynthesis. nih.govnih.gov It catalyzes the conversion of cholesterol to pregnenolone (B344588) through a series of hydroxylation reactions. nih.govnih.gov While its primary substrate is cholesterol, CYP11A1 can also metabolize other sterols. nih.gov The formation of this compound can occur through the action of other enzymes on cholesterol, and CYP11A1 can then act on this intermediate. Specifically, CYP11A1 can metabolize 22R-hydroxycholest-4-en-3-one to progesterone (B1679170) via an intermediate, 20,22-dihydroxycholest-4-en-3-one (B1199525). nih.gov The expression of CYP11A1 is tightly regulated by trophic hormones and transcription factors like steroidogenic factor 1 (SF-1). nih.govwikipedia.org

CYP7A1 , or cholesterol 7α-hydroxylase, is the rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.govbasicmedicalkey.com It hydroxylates cholesterol to 7α-hydroxycholesterol. nih.gov This product is then converted to 7α-hydroxy-4-cholesten-3-one, a key precursor in the synthesis of both cholic acid and chenodeoxycholic acid. nih.govnih.gov The regulation of CYP7A1 is a critical control point in maintaining bile acid homeostasis and is subject to feedback inhibition by bile acids, a process involving the farnesoid X receptor (FXR). nih.govjci.org

CYP8B1 , or sterol 12α-hydroxylase, determines the ratio of cholic acid to chenodeoxycholic acid synthesized in the liver. nih.govbasicmedicalkey.com It acts on intermediates downstream of CYP7A1 action. basicmedicalkey.com The expression of CYP8B1 is also regulated by bile acids through FXR, often in concert with CYP7A1. nih.govnih.gov

| Enzyme | Gene | Primary Function | Substrates | Products | Regulatory Factors |

|---|---|---|---|---|---|

| CYP11A1 (P450scc) | CYP11A1 | Steroid hormone biosynthesis initiation | Cholesterol, 22R-hydroxycholest-4-en-3-one | Pregnenolone, Progesterone | ACTH, SF-1, GATA factors. nih.govimrpress.com |

| CYP7A1 | CYP7A1 | Rate-limiting step in classic bile acid synthesis | Cholesterol | 7α-hydroxycholesterol | Bile acids (via FXR), HNF4α, LRH-1. nih.gov |

| CYP8B1 | CYP8B1 | Controls cholic acid vs. chenodeoxycholic acid synthesis | Bile acid precursors (e.g., 7α-hydroxy-4-cholesten-3-one) | 12α-hydroxylated bile acid precursors | Bile acids (via FXR). nih.govnih.gov |

These enzymes are crucial for the conversion of Δ5-hydroxysteroids to Δ4-ketosteroids, a necessary step in the synthesis of all classes of steroid hormones. nih.govplos.org

HSD3B1 is the type 1 isozyme, predominantly expressed in the placenta and peripheral tissues. plos.orgoup.com It is involved in the production of progesterone to maintain pregnancy. frontiersin.org

HSD3B7 is involved in the bile acid synthesis pathway, where it oxidizes 7α-hydroxycholesterol to 7α-hydroxycholest-4-en-3-one. nih.gov

The expression of HSD3B genes is controlled by various transcription factors and hormones, with regulation being tissue- and species-specific. nih.govimrpress.comebm-journal.org

| Enzyme | Gene | Primary Function | Substrates | Products | Cellular Location |

|---|---|---|---|---|---|

| HSD3B1 | HSD3B1 | Conversion of Δ5-hydroxysteroids to Δ4-ketosteroids in peripheral tissues. oup.com | Pregnenolone, 17α-hydroxypregnenolone, DHEA. frontiersin.org | Progesterone, 17α-hydroxyprogesterone, Androstenedione (B190577). frontiersin.org | Endoplasmic Reticulum, Mitochondria. oup.com |

| HSD3B7 | HSD3B7 | Bile acid synthesis. nih.gov | 7α-hydroxycholesterol. nih.gov | 7α-hydroxycholest-4-en-3-one. nih.gov | Microsomal. |

The aldo-keto reductase superfamily includes enzymes that catalyze the reduction of aldehydes and ketones.

AKR1D1 (Δ4-3-oxosteroid 5β-reductase) is a key enzyme in both bile acid synthesis and steroid hormone metabolism. plos.orguniprot.org It catalyzes the reduction of the double bond in the Δ4-3-one structure of its substrates. uniprot.org In bile acid synthesis, AKR1D1 acts on intermediates like 7α-hydroxy-4-cholesten-3-one. researchgate.net This 5β-reduction is also a major deactivation pathway for many steroid hormones. plos.org The expression of AKR1D1 is regulated by bile acids through both positive and negative feedback loops and can be influenced by glucocorticoids. researchgate.netbioscientifica.com

Cholesterol oxidases are microbial enzymes that catalyze the oxidation of cholesterol to cholest-4-en-3-one. nih.govscirp.org While not of human origin, their broad substrate specificity and mechanism provide insights into sterol transformations. scirp.orgoup.com These enzymes can act on various 3β-hydroxysterols. oup.com

Aldo-Keto Reductases (e.g., AKR1D1)

Kinetic and Mechanistic Studies of Enzyme-Substrate Interactions

Understanding the kinetics and mechanisms of these enzymatic reactions is crucial for a complete picture of this compound metabolism.

Cholesterol Oxidase : These enzymes exhibit broad substrate specificity, acting on various sterols besides cholesterol. scirp.orgoup.com The catalytic efficiency can be influenced by the presentation of the substrate, for instance, whether it is in detergent micelles or lipid bilayers. oup.com

Regulatory Mechanisms of Enzymes Involved in this compound Pathways

The expression and activity of the enzymes involved in this compound metabolism are tightly controlled at multiple levels.

Transcriptional Regulation : The genes encoding enzymes like CYP11A1 and HSD3B are regulated by a complex interplay of transcription factors such as SF-1, GATA factors, and others, often in response to hormonal signals like cAMP. nih.govimrpress.complos.org

Feedback Regulation : Bile acid synthesis is a classic example of feedback regulation. Bile acids, the end products of the pathway, can inhibit the expression of key enzymes like CYP7A1 and CYP8B1 through the nuclear receptor FXR. nih.gov Similarly, bile acids can also modulate the expression of AKR1D1, creating a crosstalk between bile acid and steroid hormone signaling pathways. plos.orgresearchgate.net Glucocorticoids have also been shown to down-regulate AKR1D1 expression and activity. bioscientifica.com

Biological Functions and Cellular Interactions of 22 Hydroxycholest 4 En 3 One in Research Models

Function as a Biological Ligand and Signaling Molecule

22-Hydroxycholest-4-en-3-one, like other oxysterols, can function as a signaling molecule by binding to and modulating the activity of nuclear receptors. physiology.org These receptors are transcription factors that regulate gene expression in response to small lipophilic molecules. wikipedia.org

Pregnane (B1235032) X Receptor (PXR): The pregnane X receptor (PXR) is a key nuclear receptor that senses foreign substances and regulates the expression of detoxification enzymes. frontiersin.org 7α-hydroxycholest-4-en-3-one, a related oxysterol, is a known ligand for PXR. nih.gov Activation of PXR can lead to the upregulation of enzymes like CYP3A4 in humans and CYP3A11 in mice, which are involved in metabolizing a wide range of compounds. nih.gov In Cyp27a1 knockout mice, elevated levels of 7α-hydroxycholest-4-en-3-one were observed, leading to PXR activation and subsequent induction of CYP3A11, which exhibits sterol 26-hydroxylase activity. nih.govnih.gov This suggests a role for oxysterol-PXR signaling in compensating for metabolic deficiencies. nih.gov

Liver X Receptor (LXR): Liver X receptors (LXRs), comprising LXRα and LXRβ, are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgchemeurope.com They form heterodimers with the retinoid X receptor (RXR) and are activated by various oxysterols. frontiersin.orgchemeurope.com While 22(R)-hydroxycholesterol is a known LXR ligand, studies have shown that 22(R)-hydroxycholest-4-en-3-one can induce the expression of the bile salt export pump (BSEP) through the farnesoid X receptor (FXR), but not through LXRs. frontiersin.orgnih.gov This indicates a degree of specificity in the interaction of this compound with different nuclear receptors. Some cholestenoic acids with a 3β-hydroxy-5-ene structure activate LXRs and promote motor neuron survival, an effect not observed with 3-oxo-4-ene structures.

Intracellular Trafficking and Compartmentalization

The movement of cholesterol and its metabolites within the cell is a tightly regulated process essential for various cellular functions, including steroidogenesis.

Mitochondrial Delivery via ATAD3: The ATPase family AAA domain-containing protein 3 (ATAD3) is an inner mitochondrial membrane protein that plays a role in delivering cholesterol to the mitochondria for steroid synthesis. oup.com Studies in MA-10 Leydig cells demonstrated that depleting ATAD3 reduced the production of steroids in response to hormonal stimulation, but not when cells were treated with 22R-hydroxycholesterol. oup.com This suggests that ATAD3 is involved in the import of cholesterol into the mitochondria, a step that is bypassed by the direct provision of 22R-hydroxycholesterol. oup.com ATAD3 is enriched at contact sites between the outer and inner mitochondrial membranes and is thought to facilitate the formation of mitochondria-associated membranes (MAMs), which are crucial for cholesterol transport from the endoplasmic reticulum to the mitochondria. oup.comcore.ac.ukworktribe.com

Modulation of Metabolic Pathways in Cellular and Animal Models

This compound and its precursors can influence various metabolic pathways, including gene expression and cellular viability.

Influence on Gene Expression: As a ligand for nuclear receptors, this compound can modulate the expression of target genes. For instance, the activation of PXR by the related oxysterol 7α-hydroxycholest-4-en-3-one leads to increased expression of CYP3A11. nih.govnih.gov In a microarray study with human hepatocytes, 22(R)-hydroxycholesterol was found to markedly induce the expression of the bile salt export pump (BSEP). nih.gov

In Vitro Effects on Cell Viability and Neuronal Development: Oxysterols have been shown to have diverse effects on cell viability and development in vitro. Some cholestenoic acids can promote the survival of motor neurons. Conversely, studies on the related compound cholest-4-en-3-one have shown it can promote the differentiation of neural stem cells into dopaminergic neurons by upregulating the expression of TET1 and FoxA2. researchgate.netresearchgate.net Another oxysterol, 25-hydroxycholesterol, has been shown to impair neuronal and muscular development in zebrafish embryos. inrs.ca

Synthetic Methodologies and Chemical Transformations for Academic Research

Chemo-Enzymatic Approaches for 22-Hydroxycholest-4-en-3-one and Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful strategy for producing complex molecules like this compound and its derivatives. uc.pt This approach leverages the high regio- and stereoselectivity of enzymes to perform transformations that are challenging to achieve through purely chemical means, often under mild reaction conditions. acs.org

The synthesis of the core cholest-4-en-3-one structure can be accomplished enzymatically. The conversion of cholesterol, which has a 3β-hydroxy-Δ⁵-steroid structure, to cholest-4-en-3-one is catalyzed by cholesterol oxidase, a bacterial flavoenzyme, or by 3β-hydroxysteroid dehydrogenases (3β-HSD). nih.govmdpi.com These enzymes facilitate the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the C5-C6 position to the C4-C5 position. nih.govijarbs.comnih.gov

Subsequent hydroxylation at specific positions on the steroid side chain is often achieved using cytochrome P450 (CYP) monooxygenases. nih.gov For instance, CYP125 from Rhodococcus jostii RHA1 catalyzes C26-hydroxylation to initiate sterol side-chain degradation, while CYP142 from Mycobacterium tuberculosis can perform 27-hydroxylation on the cholest-4-en-3-one scaffold. wikipedia.orgresearchgate.net Although direct enzymatic C22-hydroxylation on cholest-4-en-3-one is less commonly documented, the general applicability of CYP enzymes for side-chain hydroxylation suggests a viable route. A notable example is the preparation of deuterium-labeled [²H₇]22R-Hydroxycholest-4-en-3-one, which was synthesized via cholesterol oxidase treatment of its precursor, [²H₇]22R-hydroxycholesterol. nih.gov This demonstrates a key enzymatic step in forming the α,β-unsaturated ketone moiety in a pre-hydroxylated steroid.

The table below summarizes various enzymatic transformations involving the cholest-4-en-3-one scaffold and related precursors.

| Enzyme/System | Substrate | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Cholesterol Oxidase | Cholesterol | Cholest-4-en-3-one | Oxidation/Isomerization | nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Cholesterol | Cholest-4-en-3-one | Oxidation/Isomerization | mdpi.com |

| CYP125 | Cholest-4-en-3-one | 26-Hydroxycholest-4-en-3-one | C26-Hydroxylation | wikipedia.org |

| CYP142 | Cholest-4-en-3-one | 27-Hydroxycholest-4-en-3-one | C27-Hydroxylation | researchgate.net |

| CYP8B1 | 7α-Hydroxycholest-4-en-3-one | 7α,12α-Dihydroxycholest-4-en-3-one | 12α-Hydroxylation | uniprot.orguniprot.orgsemanticscholar.org |

| Cholesterol Oxidase | [²H₇]22R-Hydroxycholesterol | [²H₇]22R-Hydroxycholest-4-en-3-one | Oxidation/Isomerization | nih.gov |

Multi-Step Chemical Synthesis Strategies for Cholestenones and Related Steroids

The total chemical synthesis of complex steroids like this compound is a significant undertaking that requires a multi-step approach. The core principles of such a synthesis involve three main tasks: constructing the carbon skeleton, managing functional group transformations, and controlling stereochemistry at each relevant step. msu.edu

Typically, syntheses commence from readily available steroidal precursors. A common and crucial transformation is the conversion of the 3β-hydroxy-Δ⁵-moiety of cholesterol into the α,β-unsaturated 3-keto-Δ⁴ system characteristic of cholestenones. A classic method for this is the Oppenauer oxidation, which selectively oxidizes the secondary alcohol to a ketone while facilitating the migration of the double bond. nih.govijarbs.com

The introduction of a hydroxyl group at the C22 position of the side chain requires specific strategies. This generally involves a series of reactions to build or modify the sterol side chain, followed by the stereoselective introduction of the hydroxyl group. While a specific, complete multi-step synthesis for this compound is not detailed in the reviewed literature, the synthesis of related side-chain-modified steroids provides a blueprint. For instance, the synthesis of 23-ethylidene-26-hydroxy-22-oxocholestane derivatives from spirostanic sapogenins showcases complex side-chain manipulations. researchgate.net

Key chemical reactions frequently employed in the synthesis of cholestenones and related steroids are outlined in the table below.

| Reaction Type | Description | Example Application | Reference |

|---|---|---|---|

| Oppenauer Oxidation | Oxidation of a secondary alcohol to a ketone with concurrent double bond isomerization. | Cholesterol → Cholest-4-en-3-one | ijarbs.com |

| Allylic Oxidation | Introduction of an oxygen functional group at a position adjacent to a double bond. | Synthesis of 7α-hydroxycholesterol from cholesterol. | wgtn.ac.nz |

| Wittig Reaction | Formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. | Side-chain elongation and modification. | msu.edu |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group to form a new carbon-carbon bond and an alcohol. | Introduction of alkyl groups to the steroid side chain. | msu.edu |

| Epoxidation/Ring Opening | Formation of an epoxide followed by nucleophilic ring-opening to create vicinal diols or amino alcohols. | Introduction of hydroxyl groups with stereocontrol. | libretexts.org |

Preparation of Stereoisomers and Analogs for Structure-Activity Relationship Studies

The biological activity of steroids is often highly dependent on their three-dimensional structure. Therefore, the synthesis of various stereoisomers and structural analogs is crucial for conducting structure-activity relationship (SAR) studies. taylorandfrancis.com These studies help to identify the key structural features responsible for a compound's biological effects and to optimize its potency and selectivity. researchgate.netnih.gov

The preparation of specific stereoisomers requires precise control over stereochemistry during the synthesis. wikipedia.org This can be achieved through several methods:

Stereoselective Reactions: Using reagents that favor the formation of one stereoisomer over others. For example, the reduction of a ketone using sodium borohydride (B1222165) in the presence of cerium trichloride (B1173362) (Luche reduction) can provide high stereoselectivity in the formation of a specific alcohol isomer. uc.pt

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. uc.pt

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters.

An investigation into the anti-obesity effects of cholest-4-en-3-one and its 3-oxo derivatives provides a clear example of an SAR study. nih.gov Researchers synthesized various analogs and evaluated their ability to inhibit body weight gain and fat accumulation in mice. The results indicated that the enone structure with a carbonyl group at C-3 was a critical feature for the observed biological activity. nih.gov

The table below details findings from this structure-activity relationship study.

| Compound | Key Structural Feature | Observed Effect on Body Weight Gain | Reference |

|---|---|---|---|

| Cholest-4-en-3-one | Parent compound with C3-keto-Δ⁴ system | Marked inhibition | nih.gov |

| Cholest-5-en-3-one | Non-conjugated C3-keto-Δ⁵ system | Less active than cholest-4-en-3-one | nih.gov |

| 5α-Cholestan-3-one | Saturated A/B ring junction | Marked inhibition | nih.gov |

| 5β-Cholestan-3-one | Saturated A/B ring junction (cis) | Marked inhibition | nih.gov |

| Cholesterol | 3β-hydroxy-Δ⁵ system | No significant effect | nih.gov |

Isotope-Labeled Synthesis for Tracer and Quantitative Research Applications

Isotopically labeled compounds, particularly those enriched with stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are indispensable tools in chemical and biological research. arkat-usa.orgresearchgate.net They serve two primary purposes: as internal standards for highly accurate and precise quantification by isotope dilution mass spectrometry, and as tracers to follow the metabolic fate of a molecule in biological systems. nih.govnih.gov

The synthesis of site-specifically labeled steroids presents unique challenges due to their largely hydrocarbon nature with limited functional groups. arkat-usa.org However, several strategies have been developed:

H-D Exchange: Protons adjacent to carbonyl groups can be exchanged for deuterium by treatment with a deuterated solvent like D₂O or methanol-d₄ in the presence of an acid or base catalyst. arkat-usa.org

Reduction with Labeled Reagents: Ketones, esters, or epoxides can be reduced using deuterium-labeled hydrides, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium at specific positions with defined stereochemistry. researchgate.net

Synthesis from Labeled Precursors: Building the steroid from smaller, commercially available isotopically enriched starting materials. arkat-usa.org

A direct and relevant example is the preparation of [²H₇]22R-hydroxycholest-4-en-3-one, which was used in metabolic studies. nih.gov This labeled analog was synthesized from its corresponding deuterium-labeled 22R-hydroxycholesterol precursor. nih.gov Commercially available standards, such as cholest-4-en-3-one-d7, are also utilized in research as internal standards for quantification. avantiresearch.com These labeled compounds have been instrumental in studies tracking the origins of circulating oxysterols, demonstrating, for example, that 7α-hydroxycholesterol originates from a pool in rapid equilibrium with plasma cholesterol. jci.org

The following table provides examples of isotope-labeled steroids and their research applications.

| Labeled Compound | Isotope | Synthetic Method Highlight | Application | Reference |

|---|---|---|---|---|

| [²H₇]22R-Hydroxycholest-4-en-3-one | ²H | Enzymatic oxidation of [²H₇]22R-hydroxycholesterol. | Metabolic tracer studies. | nih.gov |

| Cholest-4-en-3-one-d7 | ²H | Multi-step synthesis with deuterium incorporation. | Internal standard for mass spectrometry. | avantiresearch.com |

| 6β-d₁-Cholestenone | ²H | Ring opening of 5α,6α-oxidocholestane with LiAlD₄. | Mechanistic studies of enzymatic transformations. | researchgate.net |

| Deuterium-labeled Cholesterol Derivatives | ²H | Synthesized for use as internal standards. | Quantitative analysis of cholesterol oxidation products in plasma. | nih.gov |

| [U-¹³C]18:3n-3 | ¹³C | Used as a labeled precursor. | Tracer for studying fatty acid biosynthesis (model system). | nih.gov |

Advanced Analytical Techniques for 22 Hydroxycholest 4 En 3 One in Research Contexts

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation and analysis of 22-Hydroxycholest-4-en-3-one from complex biological matrices. These methods offer high resolution and sensitivity, which are essential for distinguishing it from other structurally similar sterols.

Researchers have developed specific HPLC methods to quantify side-chain oxysterols, including the Δ4-3-ketone derivatives like this compound. hplc.eu These methods have been validated with known standards and are instrumental in determining the concentrations of these oxysterols in tissues such as the liver under various physiological conditions. hplc.eu For instance, a typical HPLC analysis can distinguish between different isomers, such as (24S)-hydroxycholest-4-en-3-one and 25-hydroxycholest-4-en-3-one. hplc.eu The use of internal standards, such as 7β-hydroxycholest-4-en-3-one, is common to ensure accuracy and reproducibility in quantification. researchgate.net

UHPLC systems, like the Thermo Scientific™ Vanquish™ platform, provide even greater resolution and speed, pushing the boundaries of chromatographic separation. lcms.cz These systems are often coupled with mass spectrometry for enhanced detection and have been used in a wide array of applications, from food analysis to the characterization of large biomolecules. lcms.cz The development of UHPLC-MS/MS methods has further simplified sample preparation, for example, by using absorption chemistry-based extraction plates to avoid time-consuming derivatization steps. researchgate.net

Table 1: HPLC and UHPLC Parameters for Oxysterol Analysis

| Parameter | HPLC | UHPLC |

| Typical Column | C18 | Sub-2 µm particle size C18 |

| Mobile Phase | Gradient elution with methanol/acetonitrile/water mixtures | Similar to HPLC, but optimized for higher pressures |

| Detection | UV (typically 241 nm for Δ4-3-ketones) researchgate.netsemanticscholar.org, Mass Spectrometry | Mass Spectrometry (often tandem MS) |

| Sample Preparation | Solid-phase extraction (SPE), derivatization may be required | Simplified extraction, often direct injection after dilution |

| Analysis Time | Longer run times | Faster analysis |

| Resolution | Good | Excellent |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful tool for the detection and quantification of this compound, offering high sensitivity and specificity. Various MS techniques are employed, often in conjunction with chromatographic separation methods like LC or GC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the quantification of oxysterols. For instance, a highly sensitive and specific method for the quantification of 7α-hydroxy-4-cholesten-3-one, a related compound, was developed using LC-MS/MS with electrospray ionization (ESI). semanticscholar.org This method, based on stable isotope dilution, demonstrated a detection limit approximately 1,000 times more sensitive than conventional HPLC-UV methods. semanticscholar.org Similar LC-MS/MS methods have been developed for the analysis of neutral C27 sterols, including 5α-cholestanol. researchgate.net

Charge-Tagging for Enhanced Sensitivity: To improve the ionization efficiency and thus the sensitivity of detection for neutral sterols like this compound, derivatization with charge-tagging reagents is often employed. Girard P (GP) reagent, which introduces a permanently charged quaternary nitrogen, is a common choice. nih.gov This derivatization allows for more sensitive analysis by LC-ESI-MS. nih.gov This technique, sometimes referred to as enzyme-assisted derivatization for sterol analysis (EADSA), involves the oxidation of 3β-hydroxy-5-ene sterols to their 3-oxo-4-ene counterparts by cholesterol oxidase, followed by derivatization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for sterol analysis. While it often requires derivatization to increase the volatility of the analytes, it can provide excellent chromatographic separation and detailed mass spectra for structural identification. jci.org

Data-Dependent MS/MS Events: Modern mass spectrometers can perform data-dependent MS/MS experiments, where the instrument automatically selects precursor ions from a full scan MS spectrum for fragmentation. This allows for the identification and structural elucidation of unknown or low-abundance compounds in a complex mixture.

Table 2: Common Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Key Features |

| LC-MS/MS | ESI, APCI | High sensitivity and specificity, suitable for quantification. semanticscholar.org |

| ESI-MS/MS with Charge-Tagging | ESI | Enhanced sensitivity for neutral sterols. nih.govnih.gov |

| GC-MS | Electron Ionization (EI) | Good separation, detailed fragmentation patterns for structural analysis. nih.gov |

| High-Resolution MS (e.g., Orbitrap) | ESI | Accurate mass measurements for unambiguous formula determination. nih.govfrontiersin.org |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the precise chemical structure of the compound. researchgate.netscielo.org.mx ¹³C NMR, for example, can identify the carbon atoms in different chemical environments, such as the carbon-oxygen double bond (around 200 ppm), carbons in a carbon-carbon double bond (around 129-137 ppm), and methyl groups. libretexts.orglibretexts.org The complete assignment of NMR signals confirms the connectivity and stereochemistry of the molecule.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. The crystal structure of the related enzyme, CYP7A1, has been solved in complex with cholest-4-en-3-one, revealing key residues involved in its binding and hydroxylation. nih.gov While a specific crystal structure for this compound was not found in the provided search results, the technique is applicable for confirming the absolute configuration of synthetic precursors and derivatives. researchgate.net

Development and Optimization of Research Assays for Enzymatic Activity and Metabolite Profiling

The study of this compound often involves the development and optimization of assays to measure the activity of enzymes involved in its metabolism and to profile its and other related metabolites' levels in biological samples.

Enzymatic Activity Assays: Assays are designed to measure the activity of enzymes that produce or metabolize this compound. For example, the activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis, can be assessed by measuring the formation of its product, 7α-hydroxycholesterol, from cholesterol. nih.gov Similarly, the activity of enzymes that use cholest-4-en-3-one as a substrate, such as CYP142, can be monitored by measuring the rate of NADPH oxidation. researchgate.net These assays are crucial for understanding the regulation of metabolic pathways and for screening potential enzyme inhibitors. umich.edu

Metabolite Profiling: Comprehensive analysis of sterol metabolites, including this compound, in biological fluids like serum and cerebrospinal fluid (CSF) is essential for identifying biomarkers for diseases. nih.gov For instance, in cerebrotendinous xanthomatosis (CTX), a genetic disorder affecting bile acid synthesis, metabolic profiling has revealed significant alterations in the levels of various oxysterols. nih.gov These profiling studies often utilize LC-MS/MS to simultaneously quantify a panel of sterols, providing a detailed snapshot of the metabolic state. nih.gov

Research Applications and Future Directions in 22 Hydroxycholest 4 En 3 One Studies

Elucidating Complex Metabolic Networks in Steroid and Oxysterol Biochemistry

The study of 22-hydroxycholest-4-en-3-one is integral to understanding the intricate web of steroid and oxysterol metabolism. mdpi.comscienceopen.com This compound is a key intermediate in various biosynthetic pathways, and its formation and subsequent conversion are tightly regulated by a network of enzymes. mdpi.comnih.gov Research in this area aims to map these connections, revealing how the flow of metabolites is controlled and how it adapts to different physiological states. mdpi.com

One of the central pathways involving this compound is the biosynthesis of steroid hormones. wikipedia.org It is formed from the oxidation of 22R-hydroxycholesterol. nih.gov Subsequently, this compound can be further metabolized by cytochrome P450scc to produce progesterone (B1679170), with 20,22-dihydroxycholest-4-en-3-one (B1199525) as an intermediate. nih.gov This conversion highlights its position as a crucial precursor in the production of essential steroid hormones.

Furthermore, the metabolism of this compound intersects with the broader network of oxysterol biochemistry. Oxysterols, which are oxidized derivatives of cholesterol, are not merely metabolic intermediates but also potent signaling molecules that regulate a variety of cellular processes. scienceopen.comphysiology.org The enzymatic reactions that produce and consume this compound are part of a larger system that maintains cholesterol homeostasis and generates these important signaling molecules. mdpi.comphysiology.org By tracing the metabolic fate of this compound, researchers can gain a more comprehensive view of how different branches of steroid and oxysterol metabolism are interconnected. biorxiv.org

The table below summarizes key reactions and enzymes in the metabolic network of this compound.

| Precursor | Enzyme | Product | Metabolic Pathway |

| 22R-Hydroxycholesterol | 3β-hydroxysteroid dehydrogenase/isomerase | This compound | Steroidogenesis |

| This compound | Cytochrome P450scc | 20,22-Dihydroxycholest-4-en-3-one | Steroidogenesis |

| 20,22-Dihydroxycholest-4-en-3-one | Cytochrome P450scc | Progesterone | Steroidogenesis |

Investigation of Inter-Organ and Inter-Cellular Communication Mediated by this compound

Steroids and oxysterols, including this compound, can act as signaling molecules, facilitating communication between different organs and cell types. mdpi.comfrontiersin.org The transport of these lipid-soluble molecules in the bloodstream allows them to exert effects at distant sites from where they are synthesized. mdpi.com Research is ongoing to determine the specific roles of this compound in these communication networks.

For instance, the production of steroid hormones in endocrine tissues like the adrenal glands and gonads releases these hormones into circulation, where they can travel to target tissues to regulate a wide array of physiological processes, including metabolism, growth, and reproduction. mdpi.com As an intermediate in steroidogenesis, this compound is part of this systemic signaling system. nih.gov

Moreover, the interplay between the liver, intestine, and other tissues in bile acid metabolism highlights another level of inter-organ communication. nih.gov While not a direct bile acid precursor itself, the pathways that this compound is involved in are linked to the broader network of sterol metabolism that includes bile acid synthesis. mdpi.com Understanding how the levels of intermediates like this compound in one organ might influence metabolic processes in another is a key area of investigation. nih.gov

Discovery of Novel Enzymes and Metabolic Pathways

The study of this compound and its metabolites can lead to the discovery of new enzymes and metabolic pathways. nih.gov By investigating how this compound is synthesized and degraded, researchers can identify the specific enzymes responsible for these transformations. mdpi.comnih.gov

A notable example is the characterization of cytochrome P450scc, which was found to efficiently metabolize 22R-hydroxycholest-4-en-3-one to progesterone. nih.gov This study elucidated the role of this enzyme in a pathway that diverges from the classical steroidogenic pathway starting from cholesterol. nih.gov The apparent turnover number and Michaelis constant (Km) for this reaction have been determined, providing quantitative insights into the enzyme's efficiency. nih.gov

Further research into the metabolism of this compound and related oxysterols may uncover additional enzymes with novel specificities. nih.gov For example, the identification of previously unknown hydroxylases or dehydrogenases could reveal new pathways for steroid and oxysterol modification. nih.gov These discoveries would not only expand our knowledge of metabolic networks but could also identify new targets for therapeutic intervention in metabolic diseases. mdpi.com

Understanding Roles in Animal Models of Metabolic Dysregulation (excluding human pathology)

Animal models are crucial for investigating the in vivo roles of specific metabolites in the context of metabolic diseases. nih.gov Studies using animal models of metabolic dysregulation, such as those for obesity and type 2 diabetes, can help to elucidate the function of this compound in these conditions. nih.govthe-innovation.org

For example, in mouse models of metabolic syndrome, alterations in the levels of various steroids and oxysterols have been observed. the-innovation.org Investigating how the concentrations of this compound and its related metabolites change in these models could provide clues about its involvement in the pathophysiology of metabolic dysregulation. mdpi.com Such studies might reveal, for instance, whether the accumulation or depletion of this compound is associated with specific metabolic phenotypes.

Furthermore, animal models can be used to test the effects of modulating the pathways involving this compound. This could involve genetic manipulation of the enzymes that produce or degrade it, or the administration of specific inhibitors or activators. nih.gov The results of these studies can help to establish a causal link between this compound and metabolic health, providing a basis for the development of new therapeutic strategies. the-innovation.org

Advanced Computational Modeling and Simulation of Steroid Metabolism

The complexity of steroid metabolic networks necessitates the use of computational modeling and simulation to understand their behavior. researchgate.netsun.ac.za These approaches allow researchers to integrate large datasets and explore the dynamics of these systems in a way that is not possible through experimentation alone. plos.orgacs.org

Computational models of steroid biosynthesis can be constructed based on known enzymatic reactions and their kinetic parameters. sun.ac.za These models can then be used to simulate the flow of metabolites through the network under different conditions. researchgate.netplos.org For instance, a model could be used to predict how the levels of this compound would change in response to alterations in the activity of upstream or downstream enzymes. sun.ac.za

These simulations can generate hypotheses that can then be tested experimentally. plos.org For example, if a model predicts that a particular enzyme is a key control point in the production of this compound, this could be verified by measuring metabolite levels in cells or animal models where the activity of that enzyme has been altered. sun.ac.za The integration of computational modeling with experimental work provides a powerful approach for unraveling the complexities of steroid metabolism. researchgate.net

Synthesis of Novel Analogs for Biochemical Probe Development

The chemical synthesis of novel analogs of this compound is a crucial area of research for developing biochemical probes. mdpi.comwgtn.ac.nz These probes are essential tools for studying the interactions of this compound with enzymes and other proteins, as well as for tracking its movement and localization within cells and tissues.

Analogs can be designed with various modifications to the basic structure of this compound. For example, the introduction of reporter groups, such as fluorescent tags or radioactive isotopes, can allow for the visualization and quantification of the compound. nih.gov Deuterium-labeled standards, such as [2H7]22R-hydroxycholest-4-en-3-one, are already used for accurate quantification in mass spectrometry-based analyses. nih.govbiorxiv.org

Furthermore, analogs can be synthesized with reactive groups that can form covalent bonds with their protein targets. These photoaffinity labels or cross-linking agents are invaluable for identifying the specific proteins that bind to this compound. The synthesis of such probes requires sophisticated organic chemistry techniques to modify the steroid scaffold without disrupting its ability to interact with its biological targets. mdpi.comwgtn.ac.nz The development of a diverse library of these analogs will greatly facilitate future research into the biological functions of this compound.

常见问题

What are the primary enzymatic pathways involved in the biosynthesis of 22-Hydroxycholest-4-en-3-one, and how can their activity be experimentally modulated?

Answer: this compound is synthesized via steroid 22α-hydroxylase (EC 1.14.13.-) acting on campest-4-en-3-one or 22α-hydroxycampesterol . To modulate activity, researchers can use enzyme inhibitors (e.g., ketoconazole for cytochrome P450 inhibition) or genetic knockdown techniques (CRISPR/Cas9). Activity assays should monitor substrate depletion via LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol) to ensure quantification accuracy.

How can researchers resolve contradictory logP values (vs. 6.66) reported for this compound across different prediction models?

Answer: Discrepancies arise from algorithmic differences (e.g., ALOGPS vs. ChemAxon). Validate experimentally using shake-flask HPLC methods with octanol-water partitioning. Ensure pH control (7.4, PBS buffer) and temperature (25°C) standardization. Triplicate measurements with internal standards (e.g., nitrobenzene) improve reliability. Computational validation via COSMO-RS models using crystallographic dielectric parameters may reconcile predictions .

What analytical techniques are most suitable for quantifying this compound in biological matrices, considering its low water solubility (g/L)?

Answer: LC-MS/MS with atmospheric pressure chemical ionization (APCI) is optimal. Sample preparation should include protein precipitation (acetonitrile:methanol 4:1) followed by solid-phase extraction (C18 cartridges). Calibrate using deuterated analogs (d4-22-HC) to compensate for matrix effects. Limit of quantification should be established via serial dilution in blank matrix down to 0.1 nM .

What strategies minimize epimerization during the chemical synthesis of this compound, particularly at the C22 stereocenter?

Answer: Use low-temperature (-78°C) Mitsunobu reactions with DIAD/TPP and chiral alcohols. Protect the 3-keto group as ethylene ketal before oxidation steps. Monitor stereochemical integrity via -NMR (C22 chemical shift at δ 72.5 ppm for S-configuration). Chiral HPLC (Chiralpak IA column, hexane:IPA 95:5) provides enantiomeric excess validation >98% .

How should researchers design stability studies for this compound under various storage conditions?

Answer: Conduct forced degradation studies: thermal (40°C/75% RH), photolytic (ICH Q1B), and hydrolytic (pH 1-13) conditions. Analyze samples at 0, 1, 2, 4 weeks via UPLC-PDA. Use Arrhenius modeling for shelf-life prediction. Store reference standards in amber vials at -80°C under argon with desiccant (indicating molecular sieve 3Å) .

What isotopic labeling approaches enable tracking of this compound metabolism in mammalian cell models?

Answer: Synthesize [22-H]- and [3-C]-isotopomers via Pd/C-catalyzed deuterium exchange and Claisen condensation with -acetate, respectively. Use pulse-chase SILAC experiments in HepG2 cells with LC-HRMS (Orbitrap Fusion, 140k resolution). Data analysis via XCMS Online with isotope pattern recognition filters identifies metabolic flux through Δ4-3-ketosteroid pathways .

What structural characterization techniques are critical for confirming the identity of synthesized this compound derivatives?

Answer: Combine /-NMR (Bruker 600 MHz, CDCl) with DEPT-135 for hydroxyl/carbonyl identification. High-resolution MS (Q-TOF, ESI+) should achieve <2 ppm mass accuracy. X-ray crystallography (Mo Kα radiation) resolves absolute configuration. Compare IR spectra (KBr pellet) for ketone (1715 cm) and hydroxyl (3400 cm) functional groups .

How can computational modeling predict the membrane permeability of this compound, and what experimental validations are required?

Answer: Perform molecular dynamics simulations (CHARMM36 force field) in DPPC bilayers (100 ns trajectories). Calculate free energy profiles via umbrella sampling. Validate using parallel artificial membrane permeability assay (PAMPA) with 2% soybean lecithin in dodecane. Correlate experimental apparent permeability (P$_{\text{app}}) with computed ΔG values using Spearman’s rank correlation (α=0.05) .

What in vitro assay systems are appropriate for studying the biological activity of this compound in steroid receptor interactions?

Answer: Use TR-FRET-based ligand binding assays (LanthaScreen, Invitrogen) with purified LXRβ receptors. Competitor concentrations should range from 10 pM to 100 μM. Include 22(R)-hydroxycholesterol as a positive control. Data analysis via GraphPad Prism using four-parameter logistic curves calculates IC and Hill coefficients .

What meta-analysis approaches reconcile conflicting reports on this compound’s role in bile acid synthesis versus oxysterol signaling?

Answer: Conduct systematic review following PRISMA guidelines across PubMed/Scopus (2000-2025). Extract data on tissue-specific expression (liver vs. macrophages) and knockout phenotypes. Use random-effects models for odds ratio calculations. Pathway enrichment analysis (DAVID v6.8) identifies context-dependent biological networks. Experimental validation via tissue-specific CRISPRa in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。